molecular formula C22H27FN4O2 B5409809 1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone

1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone

Cat. No.: B5409809
M. Wt: 398.5 g/mol
InChI Key: ZQWBUQYHGSGTAB-NHCUHLMSSA-N
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Description

1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone is a complex organic compound with a unique structure that includes a piperazine ring, a piperidine ring, and a pyridine ring

Preparation Methods

The synthesis of 1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of a suitable precursor in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidine ring.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable amine under controlled conditions.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction involving the intermediate and a suitable reagent.

    Final Assembly: The final step involves the coupling of the intermediate with ethanone to form the target compound.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules, serving as a valuable intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone can be compared with other similar compounds, such as:

    1-[6-[(3R,4R)-4-[4-(2-chlorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to differences in its chemical properties and biological activity.

    1-[6-[(3R,4R)-4-[4-(2-bromophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone:

    1-[6-[(3R,4R)-4-[4-(2-methylphenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16(28)17-6-7-22(24-14-17)27-9-8-20(21(29)15-27)26-12-10-25(11-13-26)19-5-3-2-4-18(19)23/h2-7,14,20-21,29H,8-13,15H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWBUQYHGSGTAB-NHCUHLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CN=C(C=C1)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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